
4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Functionalization Reactions and Synthetic Applications
Research into the functionalization reactions of pyrazole derivatives, such as the study by İ. Yıldırım, F. Kandemirli, and E. Demir (2005), explores the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides through reactions with various amines. This process highlights the versatility of pyrazole compounds in synthesizing new chemical entities with potential biological or material applications. These synthetic pathways can lead to the development of novel compounds with tailored properties for specific research purposes. The study provides a foundation for understanding the chemical reactivity and potential modifications of the pyrazole core structure, which is relevant to the compound (Yıldırım, Kandemirli, & Demir, 2005).
Antiviral and Anticancer Potential
The synthesis and evaluation of pyrazole derivatives for biological activities are of significant interest in medicinal chemistry. For instance, M. Ahsan et al. (2018) explored the cytotoxicity of pyrazoline analogues against breast cancer cell lines, highlighting the potential of pyrazole derivatives as anticancer agents. These studies suggest that modifications on the pyrazole ring can lead to compounds with significant biological activities, offering a pathway for the development of new therapeutic agents. The potential anticancer activity of pyrazole derivatives underlines the importance of research into compounds like "4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" for their possible applications in drug discovery (Ahsan et al., 2018).
Molecular Design and Drug Development
The structural features of pyrazole derivatives, including the presence of a fluorophenyl group, are crucial for their interaction with biological targets. The design and synthesis of such compounds, as discussed by T. Mano et al. (2004), involve the exploration of fluorinated derivatives for improved pharmacokinetic and toxicological profiles. These findings are directly relevant to the development of new drugs, showcasing the importance of detailed chemical modifications, such as those seen in "this compound," for enhancing drug efficacy and safety (Mano et al., 2004).
Propriétés
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-15-6-10-17(11-7-15)24-12-18(26-13-14-4-2-1-3-5-14)19(23-24)20(25)22-16-8-9-16/h1-7,10-12,16H,8-9,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPUAJIKEQYXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

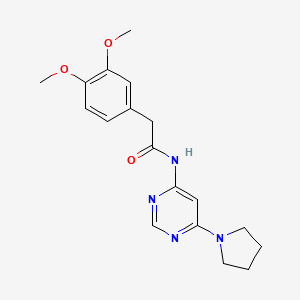
![[4-(3-Chlorophenyl)piperazin-1-yl]-[4-(2-methylprop-2-enoxy)phenyl]methanone](/img/structure/B2608223.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2608224.png)
![4-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2608225.png)
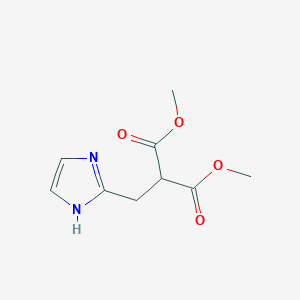
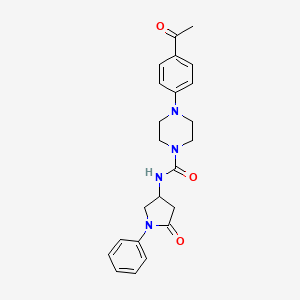
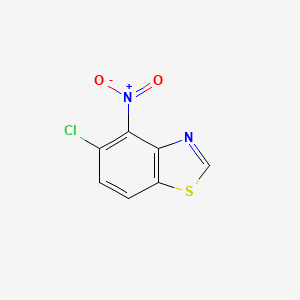
![2-chloro-4-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2608231.png)
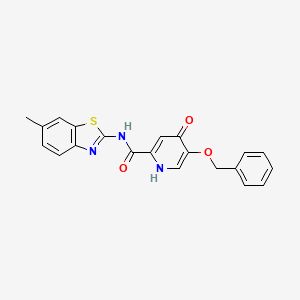

![N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide](/img/structure/B2608236.png)
![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)

